3-(2-Methoxyphenyl)morpholine

Dopamine D3 receptor Enantioselectivity CNS drug discovery

3-(2-Methoxyphenyl)morpholine delivers quantifiable D3-over-D2 selectivity driven by its unique 2-methoxyphenyl substitution and chiral morpholine core. The (R)-enantiomer achieves nanomolar Ki at dopamine D3 receptors—critical for antipsychotic lead optimization with minimized extrapyramidal side-effect liability. Unlike positional isomers (2- or 4-substituted morpholines) that fail to occupy key GPCR binding pockets, this scaffold preserves the precise geometry required for target engagement. The 2-methoxy group shifts pKa by +0.5–1.0 units vs. unsubstituted phenyl, enabling systematic optimization of CNS penetration. Available as racemate, enantiopure (R)-isomer, and hydrochloride salt for direct use in in vitro/in vivo studies.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12098108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)morpholine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2COCCN2
InChIInChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3
InChIKeyYRWHPTGNKPPZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)morpholine: A Versatile Chiral Morpholine Scaffold for Targeted CNS Drug Discovery and Receptor Pharmacology


3-(2-Methoxyphenyl)morpholine is a chiral morpholine derivative featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, substituted at the 3-position with a 2-methoxyphenyl group. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents targeting dopaminergic and adrenergic pathways. Its structural features—a secondary amine within the morpholine ring and an electron-rich methoxyphenyl moiety—enable specific interactions with G protein-coupled receptors (GPCRs) and monoamine transporters [1]. The compound is commercially available as both the racemic mixture and the enantiopure (R)-isomer, with the hydrochloride salt form providing enhanced stability and aqueous solubility for in vitro and in vivo studies [2].

Critical Procurement Considerations for 3-(2-Methoxyphenyl)morpholine: Why Structural Analogs Cannot Be Interchanged


While the morpholine scaffold is ubiquitous in medicinal chemistry, the specific substitution pattern of 3-(2-methoxyphenyl)morpholine confers distinct pharmacological properties that are not preserved in closely related analogs. The 2-methoxy group on the phenyl ring influences both electronic distribution and conformational preferences, directly impacting receptor binding affinity and selectivity [1]. Positional isomers—such as 2-(2-methoxyphenyl)morpholine or 4-(2-methoxyphenyl)morpholine—exhibit markedly different three-dimensional geometries that alter their ability to occupy key binding pockets in target proteins [2]. Furthermore, the chiral center at the 3-position of the morpholine ring introduces enantioselective pharmacology; the (R)-enantiomer of 3-(2-methoxyphenyl)morpholine demonstrates significantly enhanced selectivity for dopamine D3 receptors compared to its (S)-counterpart . Consequently, substituting a generic morpholine derivative or a positional isomer for 3-(2-methoxyphenyl)morpholine in a research program will likely yield non-comparable biological results and confound structure-activity relationship (SAR) interpretation. The quantitative evidence presented below establishes the specific, measurable differentiation of this compound relative to its closest analogs.

Quantitative Differentiation of 3-(2-Methoxyphenyl)morpholine: Head-to-Head Binding, Enantioselectivity, and Physicochemical Data


Enantioselective Dopamine D3 Receptor Binding: (R)- vs. (S)-3-(2-Methoxyphenyl)morpholine

The (R)-enantiomer of 3-(2-methoxyphenyl)morpholine exhibits nanomolar affinity for the dopamine D3 receptor, whereas the (S)-enantiomer shows substantially weaker binding. This enantioselectivity is critical for designing targeted antipsychotic agents with minimized off-target effects [1]. Direct comparative studies within the aryl-morpholine series demonstrate that the (R)-configuration at the 3-position of the morpholine ring is essential for achieving functional selectivity for D3 over D2 receptors [2].

Dopamine D3 receptor Enantioselectivity CNS drug discovery

Comparative Norepinephrine Transporter (NET) Binding: 3-(2-Methoxyphenyl)morpholine Analogs vs. MeNER

The (S,S)-enantiomer of the structurally related compound MeNER—(S,S)-2-(α-(2-methoxyphenoxy)benzyl)morpholine—demonstrates high-affinity binding to the human norepinephrine transporter (NET) with a Ki of 0.95 nM, while exhibiting markedly lower affinity for the serotonin transporter (SERT; Ki = 185 nM), representing a 195-fold selectivity for NET over SERT [1]. This selectivity profile provides a benchmark for evaluating the monoamine transporter engagement of 3-(2-methoxyphenyl)morpholine and its analogs, as the 2-methoxyphenyl motif is a conserved pharmacophore for NET recognition [2].

Norepinephrine transporter (NET) Monoamine transporter selectivity PET tracer development

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Formulation

The hydrochloride salt of (R)-3-(2-methoxyphenyl)morpholine (CAS 1391400-34-2) offers significantly improved handling and formulation properties compared to the free base. Specifically, the salt form enhances aqueous solubility—a critical parameter for in vitro assay preparation and in vivo dosing . Storage stability data indicate that stock solutions prepared from the hydrochloride salt maintain integrity for up to 6 months at -80°C and 1 month at -20°C, enabling long-term experimental reproducibility [1].

Salt form selection Aqueous solubility Stability

Basicity and Conformational Effects: 2-Methoxy vs. Unsubstituted Phenyl Morpholines

The presence of the 2-methoxy substituent on the phenyl ring of 3-(2-methoxyphenyl)morpholine influences the basicity (pKa) of the morpholine nitrogen through both inductive electronic effects and conformational constraints. Studies on a series of 2-phenylmorpholines demonstrate that electron-donating substituents such as methoxy increase the pKa of the morpholine nitrogen by approximately 0.5–1.0 units relative to the unsubstituted phenyl analog [1]. This altered basicity directly affects the protonation state of the compound at physiological pH, thereby modulating membrane permeability and receptor binding interactions [2].

pKa Conformational analysis Inductive effect

High-Impact Research Applications for 3-(2-Methoxyphenyl)morpholine: Where This Compound Delivers Definitive Value


Dopamine D3 Receptor Antagonist Development for Neuropsychiatric Disorders

The enantioselective binding profile of (R)-3-(2-methoxyphenyl)morpholine to dopamine D3 receptors makes it an optimal starting scaffold for developing novel antipsychotic agents. Studies in the aryl-morpholine series have demonstrated that compounds with this core structure achieve functional selectivity for D3 over D2 receptors, a key requirement for minimizing extrapyramidal side effects associated with current antipsychotics [1]. The defined Ki in the nanomolar range and the availability of enantiopure material enable precise SAR exploration and lead optimization [2].

Norepinephrine Transporter (NET) PET Tracer Precursor Synthesis

The 2-methoxyphenyl pharmacophore is a conserved recognition element for the norepinephrine transporter, as evidenced by the high-affinity PET tracer MeNER (Ki = 0.95 nM for NET, 195-fold selective over SERT) [1]. 3-(2-Methoxyphenyl)morpholine serves as a valuable synthetic intermediate for developing next-generation NET imaging agents. The hydrochloride salt form's enhanced solubility and stability facilitate radiolabeling procedures and subsequent in vivo imaging studies in preclinical models [2].

Structure-Activity Relationship (SAR) Studies of CNS-Penetrant Morpholines

The quantifiable impact of the 2-methoxy substituent on pKa (ΔpKa ≈ +0.5–1.0 unit vs. unsubstituted phenyl) provides a measurable parameter for optimizing CNS penetration [1]. Researchers can systematically evaluate the effect of this basicity shift on blood-brain barrier permeability and receptor occupancy. The commercial availability of both racemic and enantiopure forms of 3-(2-methoxyphenyl)morpholine enables comprehensive SAR studies that isolate the contributions of substitution pattern and stereochemistry to pharmacological outcomes [2].

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